N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a dimethoxyphenethyl group, a furan ring, and an isoxazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
Coupling of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction or other cross-coupling methods.
Formation of the acetamide linkage: This can be achieved by reacting the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide: can be compared with other acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Furan ring : Often associated with biological activity due to its ability to participate in various chemical reactions.
- Oxazole moiety : Known for its role in biological systems and as a pharmacophore in drug design.
The molecular formula is C22H25N3O4, and it has a molecular weight of 393.45 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with furan and oxazole structures have shown significant bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 8 µg/mL |
Compound B | E. coli | 16 µg/mL |
This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines such as L929 have demonstrated that related compounds exhibit low cytotoxicity at therapeutic concentrations. For example, one study reported that certain oxazole derivatives did not significantly affect cell viability even at concentrations up to 200 µM .
Table 2: Cytotoxicity Results on L929 Cell Line
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 100 | 92 |
Compound B | 200 | 78 |
This compound | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : The dimethoxyphenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
- Oxidative Stress Induction : Some derivatives have been reported to induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of oxazole derivatives:
- Study on Antimicrobial Properties : A recent investigation demonstrated that a series of oxazole-containing compounds exhibited potent activity against Gram-positive bacteria while maintaining low toxicity towards human cells .
- In Vivo Efficacy : Animal models treated with similar compounds showed significant reductions in infection rates caused by resistant bacterial strains .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-23-15-6-5-13(10-17(15)24-2)7-8-20-19(22)12-14-11-18(26-21-14)16-4-3-9-25-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROWWWFQKFJADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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